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Compound of Interest

Compound Name: (Dimethyl sulfide)trihydroboron

Cat. No.: B7800882

Introduction

Borane dimethyl sulfide (BH3-SMe2), often abbreviated as BMS, is a widely used reagent in
organic synthesis for the hydroboration of alkenes and alkynes. It is a stable, commercially
available liquid, which makes it a convenient alternative to the gaseous diborane (B2H6) or the
more reactive borane-tetrahydrofuran complex (BH3-THF).[1][2] BMS offers excellent solubility
in a variety of aprotic organic solvents, such as tetrahydrofuran (THF), diethyl ether, and
dichloromethane.[2] The primary application of BH3-SMe2 is in the hydroboration-oxidation
reaction, a two-step process that converts alkenes into alcohols with anti-Markovnikov
regioselectivity and syn-stereospecificity. This method is a cornerstone of modern synthetic
chemistry, providing a reliable route to alcohols that are not easily accessible through hydration
methods that follow Markovnikov's rule.[3][4][5]

Mechanism of Hydroboration

The hydroboration reaction involves the addition of a B-H bond across a carbon-carbon double
or triple bond.[4] The reaction proceeds through a concerted, four-membered transition state
where the boron atom adds to the less sterically hindered carbon of the double bond, and the
hydrogen atom adds to the more substituted carbon.[5] This regioselectivity is primarily driven
by steric factors; the bulky borane moiety preferentially approaches the less substituted end of
the alkene.[6] Electronic factors also play a role, as the boron acts as a Lewis acid and adds to
the more electron-rich carbon.[1][6] For every mole of BH3, three moles of alkene can be
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hydroborated, leading to the formation of a trialkylborane intermediate.[3] This intermediate is
typically not isolated but is directly subjected to oxidation.[4]

Subsequent Oxidation

The most common method for the subsequent transformation of the trialkylborane intermediate
is oxidation with alkaline hydrogen peroxide (H202, NaOH).[5] This step proceeds with
retention of stereochemistry, meaning the hydroxyl group replaces the boron atom in the exact
same spatial position.[4] The overall result of the hydroboration-oxidation sequence is the syn-
addition of H and OH across the double bond, with the OH group at the anti-Markovnikov
position.[4][5]

Experimental Protocols

Safety Precautions: Borane dimethyl sulfide is a corrosive, flammable liquid that reacts violently
with water, releasing flammable hydrogen gas.[7] It also has a strong, unpleasant odor. All
manipulations should be performed in a well-ventilated fume hood under an inert atmosphere
(e.g., nitrogen or argon). Glassware must be thoroughly dried to prevent decomposition of the
reagent.[8] Hydrogen peroxide (30%) is a strong oxidizer and can cause severe skin burns.[9]
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at
all times.

Protocol 1: Hydroboration-Oxidation of a Terminal
Alkene (1-Octene)

This protocol describes the conversion of 1-octene to 1-octanol, demonstrating the anti-
Markovnikov regioselectivity of the reaction.

Materials:

1-Octene

Borane dimethyl sulfide complex (BH3-SMe2, ~10 M)

Tetrahydrofuran (THF), anhydrous

Sodium hydroxide (NaOH), 3 M aqueous solution
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e Hydrogen peroxide (H202), 30% aqueous solution

o Diethyl ether

e Brine (saturated NaCl solution)

o Magnesium sulfate (MgS0O4) or Sodium sulfate (Na2S04), anhydrous
e Round-bottom flask, magnetic stir bar, septa, needles, syringes
 Ice-water bath

Procedure:

Part A: Hydroboration

o Flame-dry a round-bottom flask equipped with a magnetic stir bar under a stream of nitrogen
or argon to ensure all moisture is removed.[8] Allow the flask to cool to room temperature
under the inert atmosphere.

e Add l-octene (e.g., 1.12 g, 10 mmol) and anhydrous THF (20 mL) to the flask via syringe.
e Cool the stirred solution to 0 °C using an ice-water bath.[8]

e Slowly add BH3-SMe2 (e.g., 0.37 mL, ~3.7 mmol, providing a slight excess of B-H bonds) to
the reaction mixture dropwise via syringe over 10-15 minutes. A slow addition rate helps to
control the exotherm and improve selectivity.[3]

 After the addition is complete, remove the ice bath and allow the reaction to warm to room
temperature. Let it stir for an additional 1-2 hours to ensure the reaction goes to completion.

Part B: Oxidation
o Carefully cool the reaction mixture back to 0 °C with an ice-water bath.

e Slowly and cautiously add 3 M NaOH solution (e.g., 4 mL) to the flask.
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e Very slowly, add 30% H202 (e.g., 4 mL) dropwise to the stirred mixture, ensuring the internal
temperature does not rise significantly. This step is highly exothermic.

 After the addition of H202 is complete, remove the ice bath and allow the mixture to stir at
room temperature for at least 1 hour. The mixture will likely become biphasic.

o Transfer the mixture to a separatory funnel. Add diethyl ether (e.g., 30 mL) to extract the
product.

o Separate the layers and wash the organic layer sequentially with water (2 x 20 mL) and brine
(20 mL).

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

 Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude
1-octanol. The product can be further purified by distillation if necessary.

Data Presentation

Quantitative data from hydroboration reactions is crucial for assessing the efficiency and
selectivity of the method.

Table 1: Regioselectivity of Alkene Hydroboration with Borane Reagents. This table illustrates
the percentage of boron addition at the less substituted carbon atom, leading to the anti-
Markovnikov product upon oxidation.

% Boron Addition at the

Alkene Hydroborating Agent .

Least Substituted Carbon
1-Hexene BH3:SMe2 / BH3-THF 94%] 6]
Styrene BH3-SMe2 / BH3-THF 80%][6]
2-Methyl-1-butene BH3-SMe2 / BH3- THF 99%
cis-2-Pentene BH3-SMe2 / BH3-THF ~50% (low selectivity)
B-Methylstyrene BH3-THF ~83% (5:1 ratio)[10]
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Note: The regioselectivity for styrene is lower due to the electronic influence of the phenyl
group, which can stabilize a partial positive charge at the benzylic position.

Table 2: Typical Conditions and Yields for Hydroboration-Oxidation.

Substrate Product Typical Yield Reference

1-Octene 1-Octanol >90% [3]

Styrene 2-Phenylethanol ~80% [11]

B-Methylstyrene 2-Phenyl-1-propanol 92% [10]
Visualizations

Workflow and Mechanism Diagrams

The following diagrams, generated using DOT language, illustrate the experimental workflow
and the underlying chemical principles.
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Caption: Experimental workflow for the two-stage hydroboration-oxidation of an alkene.
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Caption: The concerted mechanism showing anti-Markovnikov regioselectivity in hydroboration.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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